Phoslactomycin F is derived from Streptomyces species, specifically Streptomyces sp. HK-803 and Streptomyces sp. ACT232. These organisms are known for their ability to produce a variety of bioactive secondary metabolites, including polyketides like phoslactomycins A through F. The classification of phoslactomycins falls under the category of polyketide antibiotics, which are synthesized through the action of polyketide synthases (PKSs) that utilize simple acyl-CoA precursors to build complex structures .
The biosynthesis of phoslactomycin F involves several key steps and precursors. The primary starter unit for this synthesis is cyclohexanecarboxylic acid, which undergoes a series of enzymatic reactions facilitated by PKS. The process begins with the incorporation of shikimic acid into the cyclohexanecarboxylic acid framework, followed by various modifications including hydroxylation and acylation to yield the final compound .
Phoslactomycin F exhibits a complex molecular structure characterized by a polyketide backbone with specific functional groups that contribute to its biological activity. The molecular formula for phoslactomycin F is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
Phoslactomycin F can participate in various chemical reactions that may alter its structure or enhance its biological activity:
The mechanism of action for phoslactomycin F primarily involves inhibition of protein phosphatases, which are critical for various cellular processes including cell signaling and regulation. By inhibiting these enzymes, phoslactomycin F disrupts normal cellular functions, leading to antifungal activity.
Phoslactomycin F possesses several notable physical and chemical properties:
Phoslactomycin F has significant potential in various scientific applications:
Phoslactomycins are polyketide-derived natural products characterized by a bicyclic lactone core, a cyclohexenyl side chain, and a phosphorylated cyclohexanol moiety. They are classified into six major variants (Phoslactomycin A–F), differing primarily in esterification patterns at the C-18 hydroxyl group. Phoslactomycin F (Plm F) specifically bears an n-butyryl ester at C-18 (Table 1) [8]. These compounds are produced exclusively by soil-dwelling Streptomyces species, notably Streptomyces platensis SAM-0654 and Streptomyces sp. HK803, under phosphate-limited conditions that trigger secondary metabolite biosynthesis [5] [8]. The core scaffold contains four chiral centers (C-9, C-10, C-11, C-15) and a trans-fused lactone ring, contributing to stereochemical complexity [4] [7].
Table 1: Structural Characteristics of Phoslactomycin Variants
Variant | C-18 Ester Group | Molecular Formula | Relative Abundance |
---|---|---|---|
Phoslactomycin A | Acetyl | C₂₅H₃₆O₉P | High |
Phoslactomycin B | Unmodified hydroxyl | C₂₃H₃₄O₈P | Medium |
Phoslactomycin F | n-Butyryl | C₂₆H₄₀O₉P | Low |
Phoslactomycin C | Propionyl | C₂₄H₃₆O₉P | Medium |
Phoslactomycins were first isolated in the late 1980s from Streptomyces strain NA-287, with initial reports highlighting their antifungal properties. Subsequent taxonomic reclassification identified Streptomyces platensis SAM-0654 as a key producer, harboring a 75-kb bipartite biosynthetic gene cluster (plm) distributed across two genomic loci [5]. Genetic characterization revealed the cluster encodes 27 open reading frames, including modular polyketide synthases (PKSs), cytochrome P450 monooxygenases, and regulatory proteins. The discovery timeline parallels advances in genomic mining: Early identification relied on bioactivity-guided fractionation, while post-2000 studies leveraged genome sequencing and cluster analysis to elucidate biosynthetic pathways [5] [8]. Notably, Streptomyces sp. HK803 remains a primary source for Plm F, producing trace quantities (0.5–2 mg/L) in optimized fermentations [8].
Phoslactomycin F exhibits dual pharmacological significance:
Table 2: Bioactivity Profile of Phoslactomycin F
Activity | Target/Model | Key Metrics | Mechanistic Basis |
---|---|---|---|
Antifungal | Pyricularia oryzae | MIC = 1.2 μg/mL | PP2A inhibition → disrupted cell polarity |
Antitumor | HCT-116 cells | IC₅₀ = 0.7 μM | PP2A inhibition → JNK hyperactivation → G1 arrest |
Enzyme Inhibition | Protein phosphatase 2A | IC₅₀ = 4.8 nM | Competitive binding to catalytic subunit |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4